5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
This compound is a pyrrolo[2,3-b]pyridine derivative featuring:
- A boronic ester group at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
- A tosyl (p-toluenesulfonyl) group at position 1, which acts as a protective group to enhance stability during synthetic modifications .
- A methyl group at position 5, contributing to electronic and steric effects that influence reactivity and solubility.
Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for related pyrrolo[2,3-b]pyridines. For example, bromo- or iodo-pyrrolo[2,3-b]pyridine intermediates react with boronic esters under Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water) . The tosyl group is typically introduced early via sulfonylation of the pyrrolo[2,3-b]pyridine nitrogen .
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BN2O4S/c1-14-7-9-16(10-8-14)29(25,26)24-13-18(17-11-15(2)12-23-19(17)24)22-27-20(3,4)21(5,6)28-22/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVMZWKIPYDSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107916 | |
| Record name | 5-Methyl-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036028-17-7 | |
| Record name | 5-Methyl-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036028-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is with a molecular weight of 260.12 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core substituted with a tosyl group and a boron-containing moiety.
Research indicates that compounds similar to this compound often act as enzyme inhibitors. Specifically:
- DYRK1A Inhibition : The compound has been studied for its inhibitory effects on DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in various neurological disorders including Alzheimer's disease. Inhibitors targeting DYRK1A have shown promise in reducing tau phosphorylation and improving cognitive function in preclinical models .
Biological Activity Data
| Biological Activity | IC50 (nM) | EC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| DYRK1A Inhibition | 29 | 457 | Enzymatic Assay | |
| Anti-inflammatory | - | - | ORAC Assay | |
| Antioxidant Activity | - | - | LPS-induced Assay |
Case Study 1: DYRK1A Inhibition
In a study examining the effects of various pyrrolo[2,3-b]pyridine derivatives on DYRK1A activity, it was found that the compound exhibited an IC50 of 29 nM. This suggests a strong affinity for the target kinase and potential for further development as a therapeutic agent against neurodegenerative diseases .
Case Study 2: Antioxidant Properties
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues by Substituent Type
Key Comparisons
A. Halogenated Derivatives (Br, Cl):
- 5-Bromo analog (CAS 1072152-50-1): Exhibits higher reactivity in cross-coupling due to the Br atom’s superior leaving-group ability compared to boronic esters. Marketed for pharmaceutical intermediate synthesis .
B. Aryl-Substituted Analogs:
- 5-(4-Methoxyphenyl) derivative : The electron-donating methoxy group enhances electron density at the pyrrolo[2,3-b]pyridine core, facilitating electrophilic substitutions. Used in nitro-to-amine reduction pathways for further functionalization .
- 5-(Trifluoromethylphenyl) derivative : The CF₃ group introduces strong electron-withdrawing effects, stabilizing intermediates in radical reactions .
C. Protective Group Variations:
- Tosyl (Ts) vs. Triisopropylsilyl (TIPS) : The tosyl group offers cost-effective protection but requires harsh conditions for removal (e.g., strong acids). TIPS provides superior steric protection and stability under basic conditions, ideal for multi-step syntheses .
D. Boronic Ester Reactivity:
- The title compound’s boronic ester enables Suzuki couplings with aryl halides, forming biaryl structures critical in kinase inhibitor development. Its methyl group slightly reduces steric hindrance compared to bulkier analogs (e.g., 2-ethyl derivatives), enhancing reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
